2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups and a fluorophenylmethylideneamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol typically involves a multi-step process. One common method includes the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-butyl groups.
Formation of Schiff Base: The next step involves the condensation of the alkylated phenol with 4-fluorobenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of solid acid catalysts and in situ generation of isobutylene from tert-butyl alcohol or methyl tert-butyl ether can simplify the handling of reagents and improve safety .
Chemical Reactions Analysis
Types of Reactions
2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The tert-butyl groups and the fluorophenylmethylideneamino group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol has several scientific research applications:
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Mechanism of Action
The mechanism of action of 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The imine group may interact with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: This compound is similar in structure but lacks the fluorophenylmethylideneamino group.
2,6-Di-tert-butylphenol: Another related compound with tert-butyl groups at different positions.
Uniqueness
2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol is unique due to the presence of the fluorophenylmethylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
2,4-ditert-butyl-6-[(4-fluorophenyl)methylideneamino]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO/c1-20(2,3)15-11-17(21(4,5)6)19(24)18(12-15)23-13-14-7-9-16(22)10-8-14/h7-13,24H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOVTMYBRRYOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N=CC2=CC=C(C=C2)F)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.